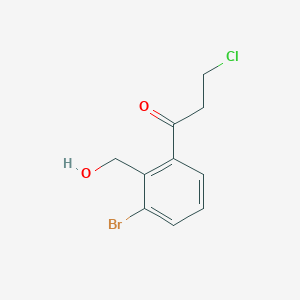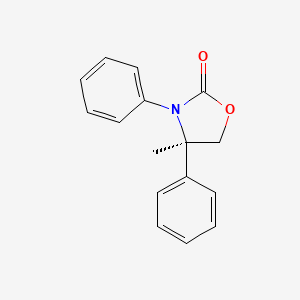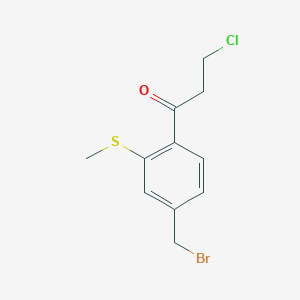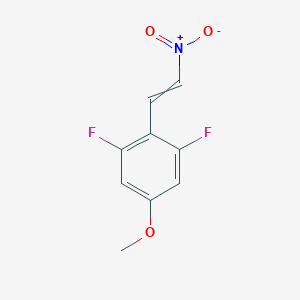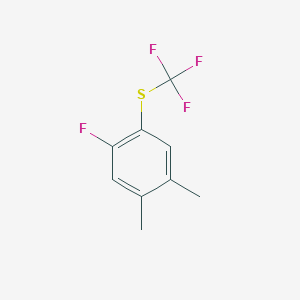
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4S. This compound is characterized by the presence of both fluorine and trifluoromethylthio groups, which impart unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and stability.
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired substitution on the benzene ring.
Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the trifluoromethylthio group, resulting in simpler fluorinated benzene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their improved pharmacokinetic properties. This compound can be a precursor to potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and selectivity. The fluorine atoms can also enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene can be compared with other fluorinated benzene derivatives, such as:
1,2-Dimethyl-4-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
1,2-Dimethyl-4-(trifluoromethylthio)benzene:
4-Fluoro-5-(trifluoromethylthio)benzene: Lacks the dimethyl groups, leading to variations in steric and electronic effects.
The presence of both fluorine and trifluoromethylthio groups in this compound makes it unique, offering a combination of properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H8F4S |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-fluoro-4,5-dimethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
DNFJMAYVRRSBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)
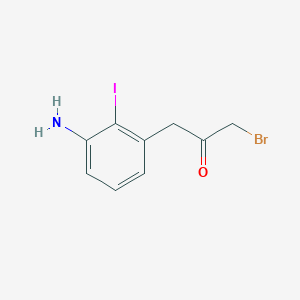


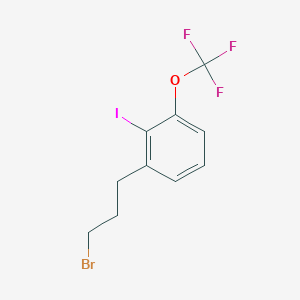
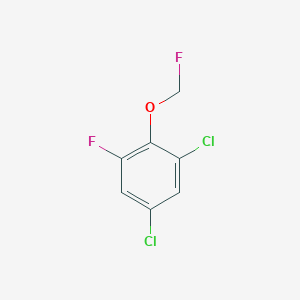
![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)
